N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine
CAS No.:
Cat. No.: VC17513546
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine |
| Standard InChI | InChI=1S/C11H17NO/c1-9-4-5-10(7-9)12-8-11-3-2-6-13-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
| Standard InChI Key | YOQOOLODYAIRSS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)NCC2=CC=CO2 |
Introduction
Structural and Molecular Characteristics
N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine features a cyclopentane ring substituted at the 1-position with a methyl group and an amine functional group bound to a furan-2-ylmethyl moiety. The furan ring, a five-membered aromatic heterocycle containing oxygen, contributes to the compound’s polarity and potential for hydrogen bonding, while the cyclopentane backbone introduces steric complexity.
Molecular Descriptors
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine |
| Molecular Formula | |
| Molecular Weight | 179.26 g/mol |
| SMILES | CC1CCC(C1)NCC2=CC=CO2 |
| InChIKey | YOQOOLODYAIRSS-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
The compound’s moderate polarity, derived from the furan oxygen and amine group, influences its solubility and reactivity. Computational models predict a logP (octanol-water partition coefficient) of approximately 2.5, indicating moderate lipophilicity.
Synthesis and Chemical Reactivity
Synthetic Pathways
Two primary methods dominate the synthesis of N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine:
2.1.1 Reductive Amination
This method involves the reaction of 3-methylcyclopentanone with furfurylamine in the presence of a reducing agent such as sodium cyanoborohydride. The ketone group of 3-methylcyclopentanone reacts with the primary amine of furfurylamine, forming an imine intermediate, which is subsequently reduced to the secondary amine:
2.1.2 Nucleophilic Substitution
An alternative route employs 3-methylcyclopentylamine reacting with 2-(chloromethyl)furan. The chlorine atom acts as a leaving group, enabling the amine to perform a nucleophilic attack and form the desired product:
Both methods yield moderate to high purity, with reductive amination preferred for scalability.
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a precursor in multicomponent reactions, facilitating the construction of polycyclic frameworks. Its amine group participates in Ullmann couplings and Schiff base formations.
Future Research Directions
-
Pharmacological Profiling: Comprehensive in vivo toxicity and efficacy studies to validate preliminary bioactivity.
-
Structure-Activity Relationships (SAR): Systematic modification of the cyclopentane and furan substituents to optimize target binding.
-
Hydrogen Storage Feasibility: Investigation of dehydrogenation kinetics and thermodynamics for energy applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume